Vardenafil Hydrochloride

Description

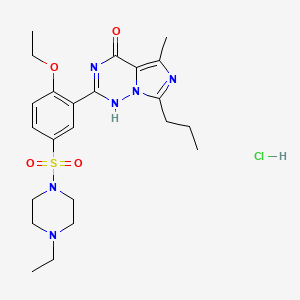

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O4S.ClH/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMULUAPJXCOHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33ClN6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945152 | |

| Record name | 2-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224785-91-5, 224789-15-5 | |

| Record name | Vardenafil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224785-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vardenafil hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[2-Ethoxy-5-(4-ethylpiperazine-1-sulfonyl)phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl)phenyl)sulfonyl)-1-ethylpiperazin-1-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VARDENAFIL HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF61NL91H3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vardenafil Hydrochloride: A Deep Dive into the Molecular Mechanism of PDE5 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vardenafil is a potent, highly selective, and orally active inhibitor of phosphodiesterase type 5 (PDE5), an enzyme central to the regulation of smooth muscle tone in various tissues, most notably the corpus cavernosum of the penis. Its mechanism of action is rooted in the competitive and reversible inhibition of PDE5, which amplifies the intracellular signaling cascade of cyclic guanosine monophosphate (cGMP). This targeted inhibition leads to enhanced smooth muscle relaxation and vasodilation in response to sexual stimulation. This technical guide elucidates the core molecular interactions, signaling pathways, and quantitative parameters defining Vardenafil's action on PDE5, providing a comprehensive resource for researchers in pharmacology and drug development.

The Nitric Oxide/cGMP Signaling Pathway

The physiological process of penile erection is a hemodynamic event governed by the relaxation of the corpus cavernosum smooth muscle. This relaxation is primarily mediated by the nitric oxide (NO)/cGMP signaling pathway.[1][2]

-

Initiation: Upon sexual stimulation, non-adrenergic, non-cholinergic (NANC) neurons and endothelial cells release nitric oxide (NO).[2]

-

Signal Transduction: NO diffuses into adjacent smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.[1][2]

-

Second Messenger Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2]

-

Effector Activation: Elevated intracellular cGMP levels activate cGMP-dependent protein kinase G (PKG).[1][3]

-

Physiological Response: PKG activation leads to a cascade of phosphorylation events that result in the opening of potassium channels and the sequestration of intracellular calcium. The subsequent decrease in cytosolic calcium levels causes smooth muscle relaxation, leading to vasodilation, increased blood flow into the corpus cavernosum, and penile erection.[4]

-

Signal Termination: The signaling cascade is terminated by the action of phosphodiesterases, particularly PDE5, which specifically hydrolyzes cGMP to the inactive 5'-GMP, returning the smooth muscle to a flaccid state.[1][2]

Vardenafil's therapeutic effect is achieved by intervening at this final step. By inhibiting PDE5, Vardenafil prevents the degradation of cGMP, leading to its accumulation and a prolonged and enhanced smooth muscle relaxation in response to initial NO release.[5][6]

Quantitative Analysis: Potency and Selectivity

Vardenafil is distinguished by its high potency and selectivity for PDE5. It competitively binds to the catalytic site of PDE5, where cGMP is normally hydrolyzed.[7][8] The potency of Vardenafil is significantly higher than that of sildenafil, as indicated by its lower half-maximal inhibitory concentration (IC50).[9][10][11]

Table 1: Inhibitory Activity (IC50) of Vardenafil vs. Sildenafil

| Phosphodiesterase Isoform | Vardenafil IC50 (nM) | Sildenafil IC50 (nM) | Primary Substrate |

| PDE5 (from human platelets) | 0.7 [9][11] | 6.6 [9][11] | cGMP |

| PDE1 (bovine) | 180[9][11] | 220 | cAMP/cGMP |

| PDE2 (bovine) | >1000[9][11] | >1000 | cAMP/cGMP |

| PDE3 (bovine) | >1000[9][11] | >1000 | cAMP |

| PDE4 (bovine) | >1000[9][11] | >1000 | cAMP |

| PDE6 (bovine) | 11[9][11] | 40 | cGMP |

Data sourced from studies on purified PDE isozymes.[9][11]

Table 2: Selectivity Ratios of Vardenafil and Sildenafil Relative to PDE5

| PDE Isoform | Vardenafil Selectivity (IC50 PDE / IC50 PDE5) | Sildenafil Selectivity (IC50 PDE / IC50 PDE5) |

| PDE1 | 257x[9][11] | 33x |

| PDE6 | 16x[9][11] | 6x |

The data clearly demonstrates that Vardenafil is approximately 9.4 times more potent than sildenafil in inhibiting PDE5.[9][11] Furthermore, it exhibits greater selectivity over other PDE isoforms, particularly PDE6, which is involved in the visual phototransduction cascade. This higher selectivity may contribute to a lower incidence of visual disturbances compared to less selective inhibitors.

Detailed Experimental Protocols

The characterization of Vardenafil's mechanism of action relies on standardized biochemical and physiological assays.

In Vitro PDE5 Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the inhibitory potency of a compound against PDE5.

Objective: To quantify the concentration of Vardenafil required to inhibit 50% of PDE5 enzymatic activity.

Materials:

-

Enzyme Source: Purified human recombinant PDE5 or PDE5 extracted from human platelets.[9][11]

-

Substrate: Tritiated cGMP ([³H]-cGMP).

-

Inhibitor: Vardenafil hydrochloride dissolved in a suitable solvent (e.g., DMSO) to create a stock solution for serial dilutions.

-

Assay Buffer: Tris-HCl buffer (pH 7.5) containing MgCl₂, and dithiothreitol (DTT).[12]

-

Snake Venom: Crotalus atrox snake venom, as a source of 5'-nucleotidase.

-

Scintillation Cocktail: For radioactivity measurement.

-

Anion-Exchange Resin: (e.g., Dowex AG1-X8).

Methodology:

-

Reaction Setup: Prepare reaction tubes containing the assay buffer, a fixed amount of PDE5 enzyme, and varying concentrations of Vardenafil (or vehicle control).

-

Pre-incubation: Incubate the enzyme with the inhibitor for a defined period (e.g., 15-20 minutes) at 30°C to allow for binding.

-

Initiation of Reaction: Start the enzymatic reaction by adding [³H]-cGMP to each tube. Incubate for a specific time (e.g., 10-15 minutes) at 30°C. The reaction time should be within the linear range of product formation.

-

Termination: Stop the reaction by boiling the tubes for 1-2 minutes.

-

Conversion to Adenosine: Cool the tubes and add snake venom 5'-nucleotidase. This enzyme converts the product, [³H]-5'-GMP, into tritiated guanosine ([³H]-guanosine). Unreacted [³H]-cGMP is not affected.

-

Separation: Add a slurry of anion-exchange resin to the tubes. The negatively charged resin binds the unreacted [³H]-cGMP, while the neutral [³H]-guanosine remains in the supernatant.

-

Quantification: Centrifuge the tubes. Transfer an aliquot of the supernatant to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. The counts are proportional to the amount of cGMP hydrolyzed.

-

Data Analysis: Plot the percentage of PDE5 inhibition against the logarithm of Vardenafil concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

Ex Vivo Organ Bath Assay (Corpus Cavernosum Relaxation)

This protocol assesses the functional effect of Vardenafil on pre-contracted smooth muscle tissue.

Objective: To measure the potentiation of NO-induced relaxation of human corpus cavernosum smooth muscle by Vardenafil.

Materials:

-

Human corpus cavernosum tissue strips.

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Isometric force transducer.

-

Contracting agent: Phenylephrine (PE).

-

Relaxing agent (NO donor): Sodium nitroprusside (SNP).[9][11]

-

This compound.

Methodology:

-

Tissue Mounting: Mount strips of human corpus cavernosum in the organ baths under a resting tension. Allow the tissue to equilibrate.

-

Pre-contraction: Contract the tissue strips to a stable tone using a submaximal concentration of phenylephrine.

-

Relaxation Curve: Once a stable contraction plateau is reached, generate a cumulative concentration-response curve for the NO donor (SNP) to induce relaxation.

-

Washout and Incubation: Wash the tissues to return them to baseline tension. Then, incubate a set of tissues with a specific concentration of Vardenafil (e.g., 3 nM) for 30-45 minutes.[9] A parallel set of tissues is incubated with vehicle as a control.

-

Potentiation Measurement: Repeat the pre-contraction with phenylephrine. Once a stable tone is achieved, generate a second cumulative concentration-response curve for SNP in the presence of Vardenafil or vehicle.

-

Data Analysis: Compare the concentration-response curves for SNP with and without Vardenafil. A leftward shift of the curve in the presence of Vardenafil indicates a potentiation of NO-mediated relaxation. This demonstrates Vardenafil's ability to enhance the effects of the endogenous cGMP signaling pathway. Vardenafil has been shown to significantly enhance SNP-induced relaxation at concentrations as low as 3 nM.[9][11]

Structural Basis of Inhibition

Vardenafil's high potency is a result of its specific molecular interactions within the catalytic pocket of PDE5. It acts as a cGMP analog, with its nitrogen-containing ring system mimicking the purine ring of cGMP.[13] However, subtle differences in its structure compared to sildenafil lead to more optimal binding.

Crystal structure analysis of the PDE5 catalytic domain in complex with Vardenafil reveals that both the enzyme and the inhibitor undergo conformational changes upon binding.[12] Notably, the binding of Vardenafil can induce a different conformation of the H-loop of the enzyme compared to other inhibitors.[12] Furthermore, studies have shown that the GAF-B subdomain of the PDE5 regulatory domain can enhance Vardenafil's binding affinity, suggesting that interactions outside the immediate catalytic site contribute to its high potency.[12][14]

References

- 1. Cyclic nucleotide signaling in cavernous smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Mechanisms of hypertension inducing erectile dysfunction via the cGMP/PKG signaling pathway: An investigation using transcriptomics and network pharmacology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding of tritiated sildenafil, tadalafil, or vardenafil to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Conformational Variations of Both Phosphodiesterase-5 and Inhibitors Provide the Structural Basis for the Physiological Effects of Vardenafil and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EFFECT OF THE PHOSPHODIESTERASE 5 INHIBITORS SILDENAFIL, TADALAFIL AND VARDENAFIL ON RAT ANOCOCCYGEUS MUSCLE: FUNCTIONAL AND BIOCHEMICAL ASPECTS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Conversion of phosphodiesterase-5 (PDE5) catalytic site to higher affinity by PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Vardenafil Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vardenafil hydrochloride, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), represents a significant advancement in the treatment of erectile dysfunction (ED). Developed by Bayer AG in collaboration with GlaxoSmithKline, it gained FDA approval in August 2003 under the brand name Levitra.[1][2] This document provides a comprehensive technical overview of this compound, detailing its discovery, chemical synthesis, mechanism of action, pharmacokinetic profile, and clinical efficacy.

Discovery and Development

The journey to vardenafil's discovery began in the late 1990s, spurred by the success of sildenafil, the first-in-class PDE5 inhibitor.[1] Researchers at Bayer AG aimed to develop a second-generation PDE5 inhibitor with improved potency and selectivity.[1] Building on the structural understanding of sildenafil, chemists at Bayer engineered vardenafil with key molecular modifications to enhance its interaction with the PDE5 enzyme.[1]

The development program, a collaboration with GlaxoSmithKline, progressed through extensive preclinical and clinical trials to establish its safety and efficacy profile.[1] Bayer filed a New Drug Application (NDA) for vardenafil in the United States and Mexico in 2001, followed by a Marketing Authorization Application in Europe.[3]

Mechanism of Action: The Nitric Oxide/cGMP Pathway

Vardenafil's therapeutic effect is rooted in its potent inhibition of the PDE5 enzyme, which is predominantly found in the corpus cavernosum of the penis.[4][5] The physiological process of penile erection is mediated by the release of nitric oxide (NO) from nerve terminals and endothelial cells during sexual stimulation.[5][6] NO activates the enzyme guanylate cyclase, leading to an increased synthesis of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum.[5][6]

This elevation in cGMP levels results in the relaxation of these smooth muscles, allowing for increased blood flow into the penis and culminating in an erection.[5][6] The action of cGMP is terminated by its degradation by phosphodiesterases, with PDE5 being the most abundant isoform in the corpus cavernosum.[6] Vardenafil, by selectively inhibiting PDE5, prevents the breakdown of cGMP, thereby amplifying and prolonging the pro-erectile signal.[5][6] It is important to note that vardenafil does not initiate an erection in the absence of sexual stimulation, as the initial release of NO is a prerequisite.[5][6]

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that has been refined to improve yield and purity for industrial-scale production. Several synthetic routes have been described, with a common strategy involving the construction of the core imidazotriazinone ring system, followed by sulfonation and amidation. A representative synthesis workflow is outlined below.

Experimental Protocols

The following protocols are a composite of methodologies described in the scientific and patent literature.

Step 1: Synthesis of 2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][4][6][7]triazin-4-one

This key intermediate can be synthesized through a multi-step process starting from D,L-alanine and 2-ethoxybenzamidine hydrochloride.

-

Acylation of D,L-alanine: D,L-alanine is acylated with n-butyryl chloride in a mixed solvent system (e.g., acetone and water) in the presence of a base like sodium hydroxide at a controlled temperature (0-8°C) to yield 2-butyrylaminopropionic acid.[2]

-

Formation of the α-keto-ester: The resulting 2-butyrylaminopropionic acid is then reacted with monoethyl oxalyl chloride in the presence of a catalyst (e.g., 4-N,N-dimethylaminopyridine) and a base (e.g., pyridine) in a solvent like tetrahydrofuran to produce 3-butyrylamino-2-oxo-butyric acid ethyl ester.[2]

-

Condensation and Cyclization: 2-ethoxybenzamidine hydrochloride is reacted with hydrazine hydrate to form a carboximidohydrazide in situ. This is then condensed with the α-keto-ester intermediate under heating. The resulting condensation product is cyclized using a dehydrating agent such as phosphorus oxychloride to form the imidazotriazinone core.[4]

Step 2: Synthesis of 4-Ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f][4][6][7]triazin-2-yl)benzenesulfonyl chloride

The imidazotriazinone intermediate is chlorosulfonated to introduce the sulfonyl chloride group.

-

Chlorosulfonation: The imidazotriazinone is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to 0-5°C. Chlorosulfonic acid is added dropwise while maintaining the low temperature. The reaction is typically stirred for a period to ensure complete conversion.[8] An alternative method involves using sulfurochloridic acid in thionyl chloride.[9]

Step 3: Synthesis of Vardenafil (Free Base)

The sulfonyl chloride intermediate is then reacted with N-ethylpiperazine to form the vardenafil free base.

-

Amidation: The sulfonyl chloride intermediate is dissolved in an aprotic solvent such as dichloromethane or toluene. N-ethylpiperazine is added, often in excess, and the reaction is stirred, sometimes under reflux, until completion. An inorganic base, such as anhydrous sodium carbonate, may be added to neutralize the hydrogen chloride byproduct.[9][10]

Step 4: Formation of this compound Trihydrate

The final step involves the formation of the hydrochloride salt and its purification.

-

Salt Formation and Crystallization: The vardenafil free base is dissolved in a suitable organic solvent like acetone. Concentrated hydrochloric acid is added, and the mixture is heated to ensure complete dissolution. The solution is then cooled to induce crystallization of this compound. The resulting solid is filtered, washed, and dried under vacuum.[6] The trihydrate form is often obtained through crystallization from an aqueous solvent system.[7]

Quantitative Data

Pharmacokinetic Properties of Vardenafil

| Parameter | Value | Conditions |

| Tmax (median) | 0.7 - 1 hour | Single oral dose, fasted state[11][12] |

| Cmax | 29.1 ng/mL | 20 mg single oral dose, fed state[13] |

| AUC0-t | 85.3 ng·h/mL | 20 mg single oral dose, fed state[13] |

| AUC0-∞ | 87.1 ng·h/mL | 20 mg single oral dose, fed state[13] |

| Bioavailability | ~15% | [12][14] |

| Half-life (t1/2) | 4-5 hours | [14][15] |

| Volume of Distribution (Vss) | 208 L | [14] |

| Protein Binding | ~95% | [14] |

In Vitro Potency and Selectivity

| Enzyme | IC50 (nM) | Selectivity Ratio (vs. PDE5) |

| PDE5 | 0.7 | 1 |

| PDE1 | 180 | ~257 |

| PDE6 | 11 | ~16 |

| PDE2, PDE3, PDE4 | >1000 | >1428 |

Data compiled from Saenz de Tejada et al. (2001)[16]

Clinical Efficacy in Erectile Dysfunction

| Efficacy Endpoint | Vardenafil (10 mg) | Vardenafil (20 mg) | Placebo |

| IIEF-EF Domain Score (Change from Baseline) | +5.9 to +8.9 | +7.8 to +10.9 | +1.4 |

| SEP2 (% Success Rate) | 76% - 85% | 80% - 91% | 45% - 59% |

| SEP3 (% Success Rate) | 65% - 78% | 65% - 84% | 29% - 35% |

| GAQ (% Responders) | 59.4% - 76% | 65.2% - 85% | 12.5% - 40% |

IIEF-EF: International Index of Erectile Function - Erectile Function Domain; SEP2: Sexual Encounter Profile Question 2 (successful penetration); SEP3: Sexual Encounter Profile Question 3 (successful intercourse); GAQ: Global Assessment Question ("Has the treatment improved your erections?"). Data compiled from multiple clinical trials.[4][6][10][17][18][19]

Key Experimental Protocols

PDE5 Inhibition Assay

A standard method to determine the in vitro potency of vardenafil is a PDE5 inhibition assay.

-

Enzyme Source: Purified human recombinant PDE5 is used.

-

Substrate: Radiolabeled [3H]cGMP is used as the substrate.

-

Assay Procedure:

-

Vardenafil is serially diluted to a range of concentrations.

-

The PDE5 enzyme is incubated with vardenafil for a defined period.

-

The reaction is initiated by the addition of [3H]cGMP.

-

The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, and the product, [3H]5'-GMP, is separated from the unreacted [3H]cGMP (e.g., by anion-exchange chromatography).

-

The amount of [3H]5'-GMP formed is quantified by scintillation counting.

-

-

Data Analysis: The percentage of inhibition at each vardenafil concentration is calculated relative to a control without the inhibitor. The IC50 value (the concentration of vardenafil that inhibits 50% of the enzyme activity) is determined by fitting the data to a dose-response curve.

In Vivo Animal Model for Efficacy

The conscious rabbit model is a commonly used in vivo model to assess the pro-erectile effects of PDE5 inhibitors.

-

Animal Model: Male New Zealand White rabbits are used.

-

Procedure:

-

Vardenafil is administered orally or intravenously at various doses.

-

Penile erection is assessed by measuring the length of the exposed penile mucosa at different time points after drug administration.

-

To mimic the role of sexual stimulation, a nitric oxide donor such as sodium nitroprusside (SNP) can be co-administered intravenously to potentiate the erectile response.

-

-

Data Analysis: The dose-dependent effect of vardenafil on penile erection is quantified. The minimal effective dose and the duration of action are determined.

Logical Relationships in Vardenafil Development

Conclusion

This compound is a highly potent and selective PDE5 inhibitor that has demonstrated robust efficacy and a favorable safety profile in the treatment of erectile dysfunction. Its discovery was a result of targeted drug design aimed at improving upon first-generation PDE5 inhibitors. The chemical synthesis of vardenafil has been optimized for large-scale production, yielding a high-purity active pharmaceutical ingredient. The comprehensive data from preclinical and clinical studies underscore its well-characterized mechanism of action and its clinical utility for a broad range of patients with erectile dysfunction.

References

- 1. Vardenafil restores erectile function to normal range in men with erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemicalroute.com [chemicalroute.com]

- 3. mydrugcenter.com [mydrugcenter.com]

- 4. Vardenafil for the treatment of erectile dysfunction: an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Vardenafil demonstrates first-dose success and reliability of penetration and maintenance of erection in men with erectile dysfunction — RELY-II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potency, selectivity, and consequences of nonselectivity of PDE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. urologyresearchandpractice.org [urologyresearchandpractice.org]

- 9. Potency and selectivity of vardenafil: a phosphodiesterase Type 5 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vardenafil provides reliable efficacy over time in men with erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High inter-individual variability of vardenafil pharmacokinetics in patients with pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Pharmacodynamics and pharmacokinetics of vardenafil in patients with erectile dysfunction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. pdf.hres.ca [pdf.hres.ca]

- 16. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The efficacy and tolerability of vardenafil, a new, oral, selective phosphodiesterase type 5 inhibitor, in patients with erectile dysfunction: the first at-home clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Vardenafil is effective and well-tolerated for treating erectile dysfunction in a broad population of men, irrespective of age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. auajournals.org [auajournals.org]

Vardenafil Hydrochloride: A Technical Guide to its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the chemical properties and structural attributes of Vardenafil Hydrochloride, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. The information herein is intended to serve as a comprehensive technical resource for professionals in research and drug development.

Physicochemical Properties

This compound is a nearly colorless, solid substance.[1] Its key chemical and physical properties are summarized in the table below. The compound is typically available as a monohydrochloride trihydrate.

| Property | Value | Source(s) |

| IUPAC Name | 2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][2][3][4]triazin-4-one;hydrochloride | [4] |

| Molecular Formula | C₂₃H₃₃ClN₆O₄S (Hydrochloride) C₂₃H₃₂N₆O₄S·HCl·3H₂O (Hydrochloride Trihydrate) | [4][5] |

| Molecular Weight | 525.1 g/mol (Hydrochloride) 579.1 g/mol (Hydrochloride Trihydrate) | [1][4] |

| Melting Point | ~218-219 °C | [6] |

| pKa | 4.72, 6.21 (tertiary amine) 8.01 (strongest acidic), 6.21 (strongest basic) | [2][7][8] |

| Aqueous Solubility | 0.11 mg/mL (in water at 25°C) | [1][9] |

| Organic Solvent Solubility | Methanol: 160 mg/mL Ethanol: 100 mg/mL DMSO: 110 mg/mL DMF: 0.3 mg/mL Chloroform: 0.1 mg/mL Dichloromethane: 0.1 mg/mL | [3] |

Chemical Structure

Vardenafil is a sulfonamide derivative characterized by a complex heterocyclic core, which is crucial for its selective binding to the PDE5 enzyme. The structure features an imidazotriazinone ring system linked to an ethoxyphenyl sulfonyl piperazine moiety.

Caption: 2D chemical structure of this compound.

Experimental Protocols

The characterization of this compound's physicochemical properties relies on standardized analytical methodologies.

Melting Point Determination

The melting point is determined using the capillary method as described in major pharmacopeias (e.g., USP <741>).

Methodology:

-

Sample Preparation: A small amount of the dry, powdered Vardenafil HCl is packed into a capillary tube to a height of 2.5-3.5 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block. The temperature is raised at a controlled rate (typically 1 °C/minute) starting from approximately 5 °C below the expected melting point.

-

Data Recording: The melting range is recorded from the onset point (when the substance begins to collapse) to the clear point (when the substance is completely molten). For Vardenafil, a sharp melting point around 218-219 °C is observed.[6]

Solubility Determination

The solubility of Vardenafil HCl is assessed using equilibrium solubility methods, often employing High-Performance Liquid Chromatography (HPLC) for quantification.

Methodology:

-

Sample Preparation: An excess amount of Vardenafil HCl is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove undissolved solid.

-

Quantification: The concentration of Vardenafil in the clear filtrate is determined using a validated, stability-indicating HPLC method with UV detection. The resulting concentration represents the equilibrium solubility of the compound in that solvent.

Mechanism of Action: PDE5 Inhibition Pathway

Vardenafil's therapeutic effect in erectile dysfunction is mediated through the selective inhibition of phosphodiesterase type 5 (PDE5).[1] This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[7][8]

The signaling cascade is initiated by sexual stimulation:

-

Nitric Oxide (NO) Release: Nerve endings and endothelial cells in the corpus cavernosum release NO.[1]

-

Guanylate Cyclase Activation: NO activates the enzyme guanylate cyclase.[1]

-

cGMP Synthesis: Activated guanylate cyclase increases the synthesis of cGMP from GTP.

-

Smooth Muscle Relaxation: Elevated cGMP levels lead to the relaxation of smooth muscle in the penile arteries and corpus cavernosum, allowing for increased blood flow and resulting in an erection.[1][7]

-

PDE5-Mediated Degradation: The action of cGMP is naturally terminated by its hydrolysis to inactive GMP by PDE5.

-

Vardenafil's Role: Vardenafil competitively inhibits PDE5, preventing the breakdown of cGMP.[7] This enhances and prolongs the pro-erectile effect of NO and cGMP.[1]

Crucially, in the absence of sexual stimulation and the initial release of NO, Vardenafil has no pharmacological effect.[1]

Caption: Signaling pathway of Vardenafil's mechanism of action.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Vardenafil | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. This compound | C23H33ClN6O4S | CID 135438569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. glpbio.com [glpbio.com]

The Preclinical Journey of Vardenafil: An In-depth Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is widely recognized for its therapeutic efficacy in the treatment of erectile dysfunction. Understanding its pharmacokinetic profile and metabolic fate in preclinical models is paramount for drug development, enabling the prediction of its behavior in humans and the design of safe and effective clinical trials. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of vardenafil in key preclinical species, including rats, dogs, and rabbits.

Pharmacokinetics of Vardenafil in Preclinical Models

The pharmacokinetic properties of vardenafil have been characterized in several preclinical species, revealing species-specific differences in absorption, distribution, metabolism, and excretion.

Absorption and Bioavailability

Vardenafil is rapidly absorbed after oral administration in preclinical models. However, its absolute oral bioavailability varies across species, primarily due to first-pass metabolism.

-

Rats: The absolute oral bioavailability of vardenafil in Wistar rats ranges from 7.4% to 28.6%[1].

-

Dogs: In Beagle dogs, the oral bioavailability is reported to be between 27% and 33%[1].

A summary of key pharmacokinetic parameters for vardenafil following oral administration in different preclinical models is presented in Table 1.

Table 1: Oral Pharmacokinetic Parameters of Vardenafil in Preclinical Models

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Bioavailability (%) | Reference |

| Rat (Wistar) | Not Specified | Not Available | Not Available | Not Available | Not Available | 7.4 - 28.6 | |

| Dog (Beagle) | Not Specified | Not Available | Not Available | Not Available | Not Available | 27 - 33 | [1] |

| Rabbit | 10 (ODT) | 58.22 - 75.36 | 1.42 - 2.04 | 174.38 - 176.45 (AUC0-24t) | 4.75 - 4.83 | Not Available | [2] |

| Rabbit | 0.1 | Not Available | 1 | Not Available | 1.2 | Not Available |

Distribution

Vardenafil exhibits extensive tissue distribution. The mean steady-state volume of distribution (Vss) has been determined to be 2.0 L/kg in the rat and 5.2 L/kg in the dog, indicating moderate distribution into organs and tissues[1].

Vardenafil and its major metabolite, M-1, are highly bound to plasma proteins. The mean free fractions in vitro are:

Metabolism

Vardenafil is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. The main metabolic pathways are qualitatively similar across rats, dogs, mice, and humans[1]. The primary routes of metabolism include:

-

N-Deethylation: This is the major metabolic pathway, leading to the formation of the primary active metabolite, M-1 (N-desethylvardenafil). M-1 is approximately four times less potent as a PDE5 inhibitor than the parent compound[3].

-

Oxidation and Degradation of the Piperazine Ring. [1]

-

Hydroxylation of the Arylmethyl or Propyl Group. [1]

The key enzymes involved in vardenafil metabolism are CYP3A4 and CYP3A5, with a smaller contribution from CYP2C isoforms[1].

Excretion

The excretion of vardenafil and its metabolites occurs predominantly through the feces via biliary excretion. Renal excretion accounts for a smaller portion of the total elimination. In all preclinical species tested, including rats and dogs, renal excretion of radioactivity after administration of [14C]-vardenafil was in the range of 4-6%[1].

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of pharmacokinetic studies. Below are generalized methodologies based on available literature.

Animal Models

-

Rats: Male Wistar or Sprague-Dawley rats are commonly used.

-

Dogs: Male Beagle dogs are a frequently used non-rodent species.

-

Rabbits: Male New Zealand White rabbits are often utilized.

Animals are typically fasted overnight before oral drug administration.

Drug Administration

-

Oral Administration: Vardenafil is often administered via oral gavage as a solution or suspension. A common vehicle is water[4]. For orodispersible tablet formulations, the tablet is placed under the tongue of the animal[2].

-

Intravenous Administration: For determining absolute bioavailability, vardenafil is administered intravenously, typically into a tail vein in rats or a cephalic vein in dogs and rabbits.

Sample Collection and Processing

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. Common collection sites include the tail vein (rats), marginal ear vein (rabbits), and cephalic or jugular vein (dogs)[2]. Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Plasma is separated by centrifugation of the blood samples (e.g., 14,000 rpm at 5°C for 10 minutes)[2]. The resulting plasma is then stored frozen (e.g., at -20°C or -80°C) until analysis.

-

Sample Preparation for Analysis: A common method for extracting vardenafil and its metabolites from plasma is protein precipitation. This typically involves adding a solvent like ice-cold acetonitrile to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins[2]. The supernatant is then collected for analysis.

Analytical Methodology

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of vardenafil and its metabolites in biological matrices due to its high sensitivity and selectivity[2].

-

Chromatography: Reversed-phase chromatography is typically employed using a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is common.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for vardenafil and its metabolites, as well as an internal standard. For vardenafil, a common transition is m/z 489 ⟶ 151[2].

Conclusion

The preclinical pharmacokinetic and metabolic profile of vardenafil provides a crucial foundation for its clinical development and use. While there are species-specific differences in bioavailability, the overall metabolic pathways are conserved. This in-depth guide summarizes the key quantitative data and experimental methodologies, offering a valuable resource for researchers and drug development professionals working with vardenafil and other PDE5 inhibitors. Further studies providing a complete and directly comparable set of pharmacokinetic parameters across all preclinical species would be beneficial for refining interspecies scaling and improving the prediction of human pharmacokinetics.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of vardenafil and pentoxifylline administration in an animal model of ischemic colitis - PMC [pmc.ncbi.nlm.nih.gov]

Vardenafil's Selectivity Profile Against PDE Isoforms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of Vardenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5), against various phosphodiesterase (PDE) isoforms. This document is intended for researchers, scientists, and drug development professionals interested in the detailed pharmacological characteristics of Vardenafil.

Introduction

Vardenafil is a highly potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2][3][4] Its primary clinical application is in the treatment of erectile dysfunction, where it enhances the pro-erectile effects of nitric oxide (NO) by preventing the degradation of cGMP in the corpus cavernosum.[1][3] The therapeutic efficacy and potential side effects of Vardenafil are intrinsically linked to its selectivity for PDE5 over other PDE isoforms, which are distributed throughout various tissues and regulate diverse physiological processes.[5][6] Understanding this selectivity profile is crucial for predicting its clinical performance and identifying potential off-target effects.

Quantitative Selectivity Profile of Vardenafil

The inhibitory activity of Vardenafil against a range of human PDE isoforms has been characterized by determining its half-maximal inhibitory concentration (IC50) values. The following table summarizes the available data from in vitro studies. It is important to note that comprehensive data for all 11 PDE families is not consistently available in the public domain.

| PDE Isoform | Vardenafil IC50 (nM) | Sildenafil IC50 (nM) | Reference(s) |

| PDE1 | 180 | - | [1] |

| PDE2 | >1000 | - | [1] |

| PDE3 | >1000 | - | [1] |

| PDE4 | >1000 | - | [1] |

| PDE5 | 0.7 | 6.6 | [1] |

| PDE6 | 11 | - | [1] |

| PDE7 | No data available | - | |

| PDE8 | No data available | - | |

| PDE9 | No data available | - | |

| PDE10 | No data available | - | |

| PDE11 | Vardenafil is 9300-fold more selective for PDE5A1 over PDE11A4 | Sildenafil is 1000-fold more selective for PDE5A1 over PDE11A4 | [7] |

Note: The IC50 values can vary slightly between different studies due to variations in experimental conditions.

Signaling Pathways

Vardenafil's mechanism of action and its potential side effects are best understood in the context of the signaling pathways regulated by the PDE isoforms it inhibits.

cGMP Signaling Pathway in the Corpus Cavernosum (PDE5)

The primary therapeutic effect of Vardenafil is mediated through the NO/cGMP pathway in the smooth muscle cells of the corpus cavernosum.

Phototransduction Cascade in the Retina (PDE6)

Vardenafil exhibits some inhibitory activity against PDE6, an essential enzyme in the visual signal transduction pathway in retinal photoreceptor cells. This off-target inhibition is the basis for the rare visual side effects associated with PDE5 inhibitors.

Experimental Protocols

The determination of the inhibitory potency (IC50) of Vardenafil against various PDE isoforms typically involves in vitro enzyme activity assays. Below is a generalized protocol based on commonly used methods.

In Vitro Phosphodiesterase Inhibition Assay (Radiolabeled Substrate Method)

This method measures the enzymatic activity of a purified PDE isoform by quantifying the conversion of a radiolabeled substrate (e.g., [3H]cGMP) to its corresponding monophosphate.

Materials:

-

Purified recombinant human PDE isoforms

-

[3H]cGMP (radiolabeled substrate)

-

Vardenafil (or other inhibitors) at various concentrations

-

Assay buffer (e.g., Tris-HCl, MgCl2, BSA)

-

Snake venom nucleotidase (for converting 5'-GMP to guanosine)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Setup: In a reaction tube, combine the purified PDE enzyme, assay buffer, and varying concentrations of Vardenafil.

-

Initiation: Start the enzymatic reaction by adding the [3H]cGMP substrate.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

-

Termination: Stop the reaction by heat inactivation (e.g., boiling for 1 minute).

-

Conversion to Nucleoside: Add snake venom nucleotidase to convert the radiolabeled 5'-GMP product to [3H]guanosine.

-

Separation: Apply the reaction mixture to an anion-exchange chromatography column. The unreacted [3H]cGMP and the intermediate [3H]5'-GMP will bind to the resin, while the final product, [3H]guanosine, will pass through.

-

Quantification: Collect the eluate containing [3H]guanosine, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each Vardenafil concentration and determine the IC50 value by plotting the inhibition curve.

Conclusion

Vardenafil is a highly potent inhibitor of PDE5 with an IC50 value in the sub-nanomolar range, demonstrating significantly greater potency than Sildenafil. Its selectivity profile reveals a high degree of selectivity for PDE5 over other PDE isoforms, particularly PDE1, PDE2, PDE3, and PDE4, for which the IC50 values are several orders of magnitude higher. While Vardenafil shows some activity against PDE6, which is implicated in vision, it is still considerably more selective for PDE5. The high selectivity of Vardenafil for PDE5 is a key factor contributing to its favorable efficacy and safety profile in the treatment of erectile dysfunction. Further research to fully characterize the inhibitory profile of Vardenafil against all human PDE isoforms would provide a more complete understanding of its pharmacological properties.

References

- 1. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. urologyresearchandpractice.org [urologyresearchandpractice.org]

- 3. Vardenafil: a novel type 5 phosphodiesterase inhibitor for the treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potency and selectivity of vardenafil: a phosphodiesterase Type 5 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High biochemical selectivity of tadalafil, sildenafil and vardenafil for human phosphodiesterase 5A1 (PDE5) over PDE11A4 suggests the absence of PDE11A4 cross-reaction in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Vardenafil's Effect on Cyclic GMP Levels in the Corpus Cavernosum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanism of vardenafil, focusing on its direct impact on cyclic guanosine monophosphate (cGMP) levels within the corpus cavernosum. The information presented herein is curated for researchers, scientists, and professionals involved in drug development, providing a comprehensive overview of the biochemical pathways, experimental data, and methodologies relevant to the study of vardenafil and other phosphodiesterase type 5 (PDE5) inhibitors.

Introduction: The Nitric Oxide/cGMP Pathway in Erectile Function

Penile erection is a hemodynamic process initiated by sexual stimulation, which triggers the release of nitric oxide (NO) from non-adrenergic, non-cholinergic nerve endings and endothelial cells within the corpus cavernosum[1]. NO activates soluble guanylate cyclase (sGC) in the smooth muscle cells of the corpus cavernosum, leading to the conversion of guanosine triphosphate (GTP) to cGMP[1][2].

The accumulation of intracellular cGMP activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets. This cascade of events leads to a decrease in intracellular calcium concentrations, resulting in the relaxation of the corpus cavernosum smooth muscle. This relaxation allows for increased blood flow into the sinusoidal spaces, leading to penile tumescence and erection.

The physiological effects of cGMP are terminated by its hydrolysis to the inactive 5'-GMP by a family of enzymes known as phosphodiesterases (PDEs). In the human corpus cavernosum, the predominant isoform is cGMP-specific phosphodiesterase type 5 (PDE5).

Vardenafil: A Potent and Selective PDE5 Inhibitor

Vardenafil is a potent and highly selective inhibitor of the PDE5 enzyme[1]. By competitively inhibiting PDE5, vardenafil prevents the degradation of cGMP, thereby augmenting the NO/cGMP signaling pathway. This leads to a sustained elevation of cGMP levels in the corpus cavernosum in response to sexual stimulation, facilitating and maintaining the smooth muscle relaxation necessary for a rigid erection. It is important to note that in the absence of sexual stimulation and the initial NO release, vardenafil alone does not induce an erection.

Biochemical Potency of Vardenafil

In vitro studies have demonstrated the high potency of vardenafil in inhibiting PDE5. The following table summarizes key inhibitory parameters for vardenafil, with sildenafil included for comparative purposes.

| Parameter | Vardenafil | Sildenafil | Reference |

| IC₅₀ (nM) | ~0.7 | ~3.5 | [3] |

| Kᵢ (nM) | 4.5 | 14.7 | [1] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Kᵢ (Inhibition constant) is an indication of the potency of an inhibitor; it is the concentration required to produce half-maximum inhibition.

Quantitative Analysis of Vardenafil's Effect on cGMP Levels

In Vitro Studies in Human Corpus Cavernosum Smooth Muscle Cells

A key study investigated the effect of vardenafil on cGMP levels in cultured human corpus cavernosum smooth muscle cells (HCCSMCs). To mimic the physiological release of nitric oxide, the cells were co-treated with the NO donor, sodium nitroprusside (SNP).

| Treatment Condition | cGMP Level (% of Basal) | Reference |

| Basal | 100% | [1] |

| 10 µM Sodium Nitroprusside (SNP) | 117% | [1] |

| 10 nM Vardenafil + 10 µM SNP | 163% | [1] |

| 50 nM Vardenafil + 10 µM SNP | 208% | [1] |

| 100 nM Vardenafil + 10 µM SNP | 237% | [1] |

| 10 nM Sildenafil + 10 µM SNP | 127% | [1] |

| 50 nM Sildenafil + 10 µM SNP | 145% | |

| 100 nM Sildenafil + 10 µM SNP | 160% | [1] |

These data demonstrate a dose-dependent increase in intracellular cGMP levels with vardenafil in the presence of an NO donor, with vardenafil showing greater potency than sildenafil at equimolar concentrations[1].

In Vivo Studies in a Diabetic Rat Model

Studies in animal models of erectile dysfunction, such as streptozotocin-induced diabetic rats, have also demonstrated the efficacy of vardenafil. While specific quantitative cGMP levels from these studies are not always reported in abstracts, the consistent finding is an improvement in erectile function, which is mechanistically linked to the enhancement of the NO/cGMP pathway[4]. One study in diabetic rats showed that treatment with vardenafil improved the intracavernosal pressure (ICP) to mean arterial pressure (MAP) ratio, a key indicator of erectile function[4].

Experimental Protocols

Isolation and Culture of Human Corpus Cavernosum Smooth Muscle Cells (HCCSMCs)

A detailed protocol for the isolation and culture of HCCSMCs is crucial for in vitro investigations. The following is a synthesized protocol based on established methods[5][6][7].

-

Tissue Procurement: Human corpus cavernosum tissue is obtained from patients undergoing penile prosthesis implantation, with informed consent and institutional review board approval.

-

Tissue Preparation: The tissue is transported to the laboratory in sterile, ice-cold Hank's balanced salt solution (HBSS). The tunica albuginea and any visible connective and fatty tissues are carefully dissected away.

-

Enzymatic Digestion: The remaining smooth muscle tissue is minced into small pieces (approximately 1-2 mm³) and subjected to enzymatic digestion. A common digestion solution consists of Dulbecco's Modified Eagle's Medium (DMEM) containing collagenase (e.g., 0.2%) and elastase (e.g., 0.05%). The tissue is incubated in this solution at 37°C with gentle agitation for a specified time (e.g., 60-90 minutes).

-

Cell Isolation and Culture: Following digestion, the cell suspension is filtered through a sterile mesh to remove undigested tissue. The filtrate is then centrifuged, and the resulting cell pellet is resuspended in smooth muscle cell growth medium (e.g., SmGM-2). The cells are plated onto collagen-coated culture flasks.

-

Cell Characterization: The identity and purity of the HCCSMC culture are confirmed by immunocytochemistry for smooth muscle-specific markers, such as α-smooth muscle actin (α-SMA).

Measurement of Intracellular cGMP Levels

The quantification of intracellular cGMP levels is a critical step in assessing the efficacy of PDE5 inhibitors. Both radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA) are commonly used methods[3][8][9][10][11].

-

Cell Treatment: Cultured HCCSMCs are seeded in multi-well plates and grown to near confluence. Prior to the experiment, the cells are typically serum-starved for a period (e.g., 24 hours).

-

Experimental Incubation: The cells are pre-incubated with vardenafil or another PDE5 inhibitor at various concentrations for a defined period (e.g., 30 minutes).

-

Stimulation of cGMP Production: A nitric oxide donor, such as sodium nitroprusside (SNP), is added to the culture medium to stimulate sGC and initiate cGMP synthesis.

-

Cell Lysis: The incubation is terminated by aspirating the medium and lysing the cells with an acidic solution (e.g., 0.1 M HCl) to stop enzymatic activity and extract the intracellular cGMP.

-

cGMP Quantification (ELISA Protocol):

-

The cell lysates are centrifuged to pellet cellular debris.

-

The supernatants are collected for cGMP measurement.

-

A competitive ELISA is performed according to the manufacturer's instructions (e.g., Cloud-Clone Corp. Cat# CEA051Ge, Abcam ab133052). In this assay, cGMP in the sample competes with a fixed amount of labeled cGMP for binding to a limited number of cGMP-specific antibody sites.

-

The amount of labeled cGMP bound to the antibody is inversely proportional to the concentration of cGMP in the sample.

-

The absorbance is read using a microplate reader, and the cGMP concentration is determined by comparison to a standard curve.

-

-

Data Normalization: The cGMP concentration is typically normalized to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., Bradford or BCA assay).

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathway of Vardenafil Action

Caption: Mechanism of vardenafil action in the corpus cavernosum smooth muscle cell.

Experimental Workflow for Measuring cGMP Levels

Caption: A typical experimental workflow for quantifying intracellular cGMP levels.

Conclusion

Vardenafil is a highly effective PDE5 inhibitor that significantly increases cGMP levels in the corpus cavernosum in the presence of nitric oxide. This targeted mechanism of action restores the natural erectile process in response to sexual stimulation. The in vitro and in vivo data consistently demonstrate the potency of vardenafil in modulating the NO/cGMP pathway. The experimental protocols outlined in this guide provide a framework for the continued investigation of PDE5 inhibitors and their effects on erectile physiology. Further research, particularly quantitative in vivo studies measuring cGMP levels in corpus cavernosum tissue, will continue to enhance our understanding of the therapeutic benefits of vardenafil.

References

- 1. Inhibition of cyclic GMP hydrolysis in human corpus cavernosum smooth muscle cells by vardenafil, a novel, selective phosphodiesterase type 5 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Guanosine, a guanine-based nucleoside relaxed isolated corpus cavernosum from mice through cGMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vardenafil and resveratrol synergistically enhance the nitric oxide/cyclic guanosine monophosphate pathway in corpus cavernosal smooth muscle cells and its therapeutic potential for erectile dysfunction in the streptozotocin-induced diabetic rat: preliminary findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Simple and Nonenzymatic Method to Isolate Human Corpus Cavernosum Endothelial Cells and Pericytes for the Study of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation of primary endothelial and stromal cell cultures of the corpus cavernosum penis for basic research and tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation and Characterization of Smooth Muscle Cells from Rat Corpus Cavernosum Tissue for the Study of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radioimmunoassay for the Quantification of cGMP Levels in Cells and Tissues | Springer Nature Experiments [experiments.springernature.com]

- 9. Radioimmunoassay for the quantification of cGMP levels in cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cloud-clone.com [cloud-clone.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Foundational Research on Vardenafil for Erectile Dysfunction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vardenafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor developed for the oral treatment of erectile dysfunction (ED).[1] Its introduction marked a significant advancement in the management of this condition, offering a rapid onset of action and reliable efficacy.[2][3] This technical guide provides an in-depth overview of the foundational research on vardenafil, focusing on its mechanism of action, key experimental data, and the methodologies employed in its preclinical and clinical evaluation.

Mechanism of Action: The cGMP Pathway

Penile erection is a hemodynamic process mediated by the relaxation of smooth muscle in the corpus cavernosum.[4] This relaxation is triggered by the release of nitric oxide (NO) from nerve endings and endothelial cells during sexual stimulation.[5][6] NO activates the enzyme guanylate cyclase, which in turn increases the intracellular concentration of cyclic guanosine monophosphate (cGMP).[7][8]

cGMP acts as a second messenger, leading to the relaxation of the corpus cavernosal smooth muscle, increased blood flow, and consequently, penile erection.[5][6] The action of cGMP is terminated by its hydrolysis to GMP by phosphodiesterases (PDEs), with PDE5 being the predominant isoform in the human corpus cavernosum.[5][7]

Vardenafil exerts its therapeutic effect by selectively inhibiting PDE5.[9] This inhibition prevents the degradation of cGMP, thereby enhancing and prolonging the pro-erectile effects of NO that is released in response to sexual stimulation.[5][10] It is important to note that vardenafil is not an initiator of erection and requires sexual stimulation to be effective.[7][10]

Quantitative Data Summary

The efficacy and pharmacological properties of vardenafil have been extensively quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency and Selectivity of Vardenafil

| Parameter | Value | Reference |

| PDE5 Inhibition (IC50) | 0.7 nM | [11] |

| PDE1 Inhibition (IC50) | 180 nM | [11] |

| PDE6 Inhibition (IC50) | 11 nM | [11] |

| PDE2, 3, 4 Inhibition (IC50) | >1000 nM | [11] |

| Selectivity for PDE5 vs. PDE1 | 257-fold | [11] |

| Selectivity for PDE5 vs. PDE6 | 16-fold | [11] |

IC50: Half maximal inhibitory concentration. A lower value indicates greater potency.

Table 2: Pharmacokinetic Properties of Vardenafil (20 mg dose)

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | 30-120 minutes (median 60 minutes) | [5] |

| Absolute Bioavailability | ~15% | [5] |

| Terminal Half-life (t1/2) | 4-5 hours | [4] |

| Metabolism | Primarily hepatic via CYP3A4 | [4][5] |

| Excretion | Predominantly in feces (~91-95%) | [4] |

Table 3: Summary of Efficacy from a Pivotal Clinical Trial (12 Weeks)

| Efficacy Endpoint | Placebo | Vardenafil (5mg) | Vardenafil (10mg) | Vardenafil (20mg) | Reference |

| IIEF-EF Domain Score (Change from Baseline) | +2.1 | +7.9 | +9.7 | +11.2 | [12] |

| SEP2 Success Rate (%) | 40% | 71% | 74% | 75% | [12] |

| SEP3 Success Rate (%) | 14-15% | 52% | 65% | 67% | [12] |

IIEF-EF: International Index of Erectile Function - Erectile Function Domain. SEP2: Successful penetration. SEP3: Successful intercourse to completion.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the foundational research of vardenafil.

In Vitro PDE5 Inhibition Assay

Objective: To determine the potency and selectivity of vardenafil for inhibiting PDE5 and other PDE isoforms.

Methodology:

-

Enzyme Source: PDE isozymes were extracted and purified from human platelets (for PDE5) or bovine sources (for PDEs 1, 2, 3, 4, and 6).[11]

-

Assay Principle: The assay measures the hydrolysis of radiolabeled cGMP by the specific PDE enzyme in the presence and absence of varying concentrations of the inhibitor (vardenafil).

-

Procedure:

-

A reaction mixture is prepared containing a buffer, the purified PDE enzyme, and the radiolabeled substrate ([3H]cGMP).

-

Vardenafil is added to the reaction mixture at a range of concentrations.

-

The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

The reaction is terminated, and the radiolabeled GMP product is separated from the unhydrolyzed cGMP substrate, often using chromatography.

-

The amount of radiolabeled GMP is quantified using scintillation counting.

-

-

Data Analysis: The percentage of inhibition is calculated for each vardenafil concentration. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Assessment of Erectile Function in Animal Models (Rabbit Model)

Objective: To evaluate the in vivo efficacy of vardenafil in potentiating erectile responses.

Methodology:

-

Animal Model: Conscious male rabbits are often used as they provide a reliable model for studying erectile function without the confounding effects of anesthesia.[12]

-

Procedure:

-

A baseline measurement of penile erection is taken. This can be quantified by measuring the length of the uncovered penile mucosa.[12]

-

Vardenafil is administered, typically intravenously or orally, at various doses.[12]

-

In some protocols, a nitric oxide donor such as sodium nitroprusside (SNP) is co-administered to stimulate an initial erectile response.[11]

-

Penile erection is measured at multiple time points following drug administration.

-

In more invasive models, intracavernosal pressure (ICP) is continuously recorded as a direct measure of erectile response.[13]

-

-

Data Analysis: The erectile response (e.g., change in penile length or ICP) is compared between different dose groups and against a placebo control. Dose-response curves are generated to determine the minimal effective dose.[11]

Randomized, Double-Blind, Placebo-Controlled Clinical Trial

Objective: To assess the efficacy and safety of vardenafil for the treatment of erectile dysfunction in human subjects.

Methodology:

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group design is a common approach.[12][13]

-

Participant Selection:

-

Inclusion Criteria: Typically includes adult males with a clinical diagnosis of erectile dysfunction for a specified duration (e.g., at least 6 months).

-

Exclusion Criteria: May include individuals with certain cardiovascular conditions, those taking nitrate medications, or those with anatomical penile deformities.

-

-

Procedure:

-

Run-in Period: A treatment-free period (e.g., 4 weeks) where baseline erectile function is assessed.

-

Randomization: Eligible participants are randomly assigned to receive either vardenafil (at different fixed doses, e.g., 5 mg, 10 mg, 20 mg) or a matching placebo.

-

Treatment Period: Participants take the assigned study medication as needed before sexual activity over a defined period (e.g., 12 or 26 weeks).

-

Data Collection: Efficacy is primarily assessed using validated patient-reported outcome questionnaires such as the International Index of Erectile Function (IIEF) and Sexual Encounter Profile (SEP) diaries. Safety is monitored through the recording of adverse events, vital signs, and laboratory tests.

-

-

Data Analysis: The change from baseline in efficacy scores (e.g., IIEF-EF domain score, SEP success rates) is compared between the vardenafil and placebo groups using appropriate statistical methods (e.g., analysis of covariance).

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. researchgate.net [researchgate.net]

- 3. laminin-925-933.com [laminin-925-933.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Drug Development Process Map • Global Drug Trials [globaldrugdevelopment.tghn.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. The efficacy and tolerability of vardenafil, a new, oral, selective phosphodiesterase type 5 inhibitor, in patients with erectile dysfunction: the first at-home clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Vardenafil Hydrochloride? [synapse.patsnap.com]

- 9. Vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Erectile Dysfunction | Study 100537 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]

- 11. pulsus.com [pulsus.com]

- 12. A conscious-rabbit model to study this compound and other agents that influence penile erection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy of vardenafil and sildenafil in facilitating penile erection in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

Early clinical studies and proof-of-concept for Vardenafil

An In-depth Technical Guide on the Early Clinical Studies and Proof-of-Concept for Vardenafil

Introduction

Erectile dysfunction (ED) is a prevalent medical condition characterized by the consistent inability to achieve or maintain a penile erection sufficient for satisfactory sexual performance. The advent of orally available phosphodiesterase type 5 (PDE5) inhibitors revolutionized the treatment of ED.[1] Vardenafil, a potent and selective PDE5 inhibitor, emerged as a second-generation agent in this class.[1] This technical guide provides a comprehensive overview of the foundational in-vitro, preclinical, and early-phase clinical studies that established the proof-of-concept for Vardenafil as a viable treatment for erectile dysfunction. It is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, quantitative data summaries, and visual representations of key pathways and processes.

Mechanism of Action and Pharmacodynamics

The erectogenic effect of Vardenafil is rooted in its potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, the primary driver of penile smooth muscle relaxation and erection.[2][3]

The Nitric Oxide/cGMP Signaling Pathway

During sexual stimulation, nerve terminals and endothelial cells in the corpus cavernosum release NO.[2][3] NO activates the enzyme guanylate cyclase, which in turn increases the synthesis of cGMP in the smooth muscle cells.[3] Elevated intracellular cGMP levels lead to the relaxation of these smooth muscle cells, allowing for increased blood flow into the penis and resulting in an erection.[2][4] The enzyme PDE5 is responsible for the degradation of cGMP, terminating the erection.[3] Vardenafil exerts its therapeutic effect by selectively inhibiting PDE5, thereby preventing cGMP breakdown and enhancing the erectile response to sexual stimulation.[2][4] It is important to note that without sexual stimulation and the initial release of NO, Vardenafil does not cause an erection.[2][4]

In-vitro Potency and Selectivity

Early in-vitro studies were crucial to demonstrate Vardenafil's high potency and selectivity for the PDE5 enzyme. These experiments utilized purified PDE isozymes extracted from various sources, including human platelets (for PDE5) and bovine tissues (for PDEs 1, 2, 3, 4, and 6).[5] Vardenafil showed a significantly lower IC50 (half-maximal inhibitory concentration) for PDE5 compared to other PDE isoforms, indicating its high selectivity.[5][6] This selectivity is critical for minimizing off-target effects. For instance, lower selectivity against PDE6, found in the retina, is associated with visual disturbances.[7] Vardenafil is more potent and selective for PDE5 than the first-generation inhibitor, sildenafil.[5][6][8]

Table 1: In-vitro Potency and Selectivity of Vardenafil vs. Sildenafil

| PDE Isoform | Vardenafil IC50 (nM) | Sildenafil IC50 (nM) | Selectivity Ratio (IC50 PDE-X / IC50 PDE5) for Vardenafil | Selectivity Ratio (IC50 PDE-X / IC50 PDE5) for Sildenafil |

|---|---|---|---|---|

| PDE1 | 180[5][6] | - | 257[5][6] | 60[5] |

| PDE2 | >1000[5][6] | - | >1428 | - |

| PDE3 | >1000[5][6] | - | >1428 | - |

| PDE4 | >1000[5][6] | - | >1428 | - |

| PDE5 | 0.7[5][6] | 6.6[5][6] | 1 | 1 |

| PDE6 | 11[5][6] | - | 16[5][6] | 7.4[5] |

(Data sourced from studies on purified phosphodiesterase enzymes)[5][6]

Pharmacokinetics

Phase I studies in healthy male volunteers established the fundamental pharmacokinetic profile of Vardenafil.

3.1. Absorption, Distribution, Metabolism, and Excretion (ADME)

Vardenafil is rapidly absorbed following oral administration, with maximum plasma concentrations (Cmax) typically reached within 30 to 120 minutes.[9] Early studies reported a median time to maximum concentration (Tmax) of approximately 0.7 to 0.9 hours.[10] The drug has a mean terminal half-life of approximately 4-5 hours.[9] Vardenafil is metabolized predominantly by hepatic enzymes, specifically the cytochrome P450 isoform CYP3A4.[11] Its primary metabolite, M1, is less potent than the parent compound and contributes about 7% to the overall efficacy.[11][12] Excretion occurs mainly through the fecal route.[9]

Table 2: Summary of Key Pharmacokinetic Parameters of Vardenafil in Erectile Dysfunction Patients

| Dose | Tmax (median, h) | Cmax (geometric mean, µg/L) | Terminal t1/2 (mean, h) |

|---|---|---|---|

| 10 mg | 0.9[10] | 9.1[10] | 4.2[10] |

| 20 mg | 0.7[10] | 20.9[10] | 3.9[10] |

| 40 mg | ~0.67 (40 min)[13] | - | 4.4 - 4.8[13] |

(Data sourced from single-dose studies in ED patients)[10][13]

3.2. Experimental Protocols for Pharmacokinetic Studies

Early pharmacokinetic assessments typically followed a standardized protocol:

-

Study Design: Phase I studies were often randomized, single-dose, crossover trials.[14]

-

Subject Population: Healthy male volunteers were recruited.[14] Key exclusion criteria included significant medical conditions and concomitant medications that could interfere with drug metabolism.

-

Dosing and Administration: Subjects received single oral doses of Vardenafil (e.g., 10 mg, 20 mg) or placebo after a standardized fasting period.[10]

-

Blood Sampling: Venous blood samples were collected at predetermined intervals before and for up to 24 hours after dosing to characterize the full concentration-time profile.[13]

-

Analytical Methods: Plasma concentrations of Vardenafil and its metabolites were quantified using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

-

Parameter Calculation: Standard pharmacokinetic parameters, including Cmax, Tmax, Area Under the Curve (AUC), and terminal half-life (t1/2), were calculated from the plasma concentration-time data.[14]

Early Proof-of-Concept and Phase II Efficacy Studies

Following the establishment of its safety and pharmacokinetic profile, Vardenafil's efficacy was tested in men with ED.

4.1. RigiScan® Studies

Initial proof-of-concept was objectively demonstrated using RigiScan®, a device that measures penile tumescence and rigidity at the base and tip of the penis.[15][16] These studies provided the first quantitative evidence of Vardenafil's pro-erectile effect in patients.

-

Experimental Protocol for RigiScan® Studies:

-

Study Design: Randomized, placebo-controlled, double-blind, crossover studies were conducted.[10][13]

-

Patient Population: Men with a clinical diagnosis of ED for at least 6 months.[13]

-

Methodology: After receiving a single oral dose of Vardenafil (e.g., 10 mg, 20 mg, 40 mg) or placebo, patients were exposed to visual sexual stimulation (VSS) for defined periods.[10][13] Penile rigidity and tumescence were continuously monitored by the RigiScan® device for up to two hours post-dose.[13]

-

Primary Endpoint: The key endpoint was the duration of erections with greater than 60% rigidity.[10][13]

-

Table 3: RigiScan® Efficacy Data from Early Placebo-Controlled Vardenafil Studies

| Dose | Location | Mean Increase in Duration of >60% Rigidity (vs. Placebo) |

|---|---|---|

| 10 mg | Base | 24.4 minutes[10] |

| Tip | 24.8 minutes[10] | |

| 20 mg | Base | 37.2 minutes[10] |

| Tip | 28.7 minutes[10] | |

| 40 mg | Base | 49.3 minutes[13] |